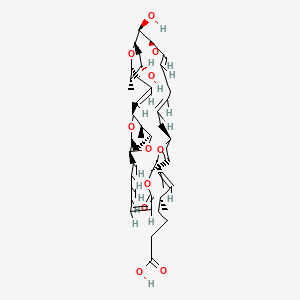

Sorangicin A

Beschreibung

Eigenschaften

Molekularformel |

C47H66O11 |

|---|---|

Molekulargewicht |

807 g/mol |

IUPAC-Name |

(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid |

InChI |

InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1 |

InChI-Schlüssel |

OTABDKFPJQZJRD-QLGZCQHWSA-N |

SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Isomerische SMILES |

C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C |

Kanonische SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Synonyme |

sorangicin A sorangicin-A |

Herkunft des Produkts |

United States |

Sorangicin A: Contextualizing a Myxobacterial Natural Product

Historical Discovery and Microbial Origin

Sorangicin A was first isolated in the 1980s from the culture supernatant of the myxobacterium Sorangium cellulosum nih.govnih.gov. Specifically, strain So cel2 was identified as a producer, with later research also referencing strain So ce 12 nih.govnih.gov. Myxobacteria, a group known for their complex life cycles and gliding motility, are recognized as prolific producers of diverse secondary metabolites, including a wide array of antimicrobial substances nih.govmdpi.com. The discovery of this compound emerged from efforts to explore the chemical diversity offered by these soil-dwelling bacteria, which have a rich potential for generating bioactive compounds nih.gov.

Classification within Complex Macrolide Polyether Antibiotics

Chemically, this compound is classified as a macrocyclic lactone carbonic acid nih.govguidetopharmacology.orgguidetomalariapharmacology.org. It belongs to the broader category of macrolide-polyether antibiotics, characterized by a large macrocyclic lactone ring containing multiple ether linkages and hydroxyl groups nih.govmdpi.compnas.orgosti.gov. Its complex molecular architecture contributes to its potent biological activity.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C47H66O11 |

| Molecular Weight | ~807.0 g/mol |

| CAS Registry Number | 100415-25-6 |

| Classification | Macrocyclic lactone carbonic acid |

| Classification | Macrolide-polyether antibiotic |

This compound functions by inhibiting bacterial transcription through a specific mechanism targeting the β-subunit of bacterial RNA polymerase (RNAP) mdpi.compnas.orgosti.govresearchgate.net. It blocks the enzyme's activity, preventing RNA translocation mdpi.com. Notably, this compound exhibits a broad spectrum of activity. It is particularly potent against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 0.01 and 0.3 µg/mL nih.govnih.gov. At higher concentrations, it also shows activity against Gram-negative bacteria, with MICs ranging from 3 to 25 µg/mL nih.govnih.gov. Research has also demonstrated its efficacy against intracellular bacteria such as Mycobacterium tuberculosis mdpi.comresearchgate.net and the Mycobacterium abscessus complex researchgate.netnih.gov. Furthermore, studies have indicated its activity against Chlamydia trachomatis, with reported MICs of 80–120 ng/mL mdpi.com.

Antibacterial Activity of this compound

| Target Organism/Group | Minimum Inhibitory Concentration (MIC) |

| Gram-positive bacteria | 0.01–0.3 µg/mL |

| Gram-negative bacteria | 3–25 µg/mL (at higher concentrations) |

| Chlamydia trachomatis | 80–120 ng/mL |

| Mycobacterium tuberculosis | Inhibits growth |

| Mycobacterium abscessus complex | Active |

The mechanism of action for this compound involves binding to the same pocket on the bacterial RNAP β-subunit as rifampicin, a widely used antibiotic for tuberculosis osti.govresearchgate.net. However, this compound exhibits a distinct mechanism against rifampicin-resistant RNAP variants, often by preventing promoter DNA unwinding at an earlier stage of transcription initiation pnas.orgresearchgate.netnih.gov. This differential activity against resistant strains makes it a valuable compound for further investigation, particularly in combating multidrug-resistant pathogens pnas.orgresearchgate.netnih.govrockefeller.edu.

Elucidation of Sorangicin a Biosynthetic Pathways and Enzymes

Polyketide Synthase (PKS) System Architecture and Assembly Line Mechanics

Sorangicin A biosynthesis is mediated by a Type I PKS system, characterized by its modular organization nih.govbeilstein-journals.orgnih.gov. These megaenzymes function as an assembly line, sequentially adding and modifying two-carbon units (derived from malonyl-CoA or methylmalonyl-CoA) to a starter unit, ultimately building the polyketide backbone. Each module within the PKS typically contains core domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), responsible for selecting, transferring, and condensing the extender units nih.govnih.gov.

The trans-AT nature of the this compound PKS means that the AT domains are encoded on separate polypeptides from the core KS-ACP modules. This arrangement allows for ATs with potentially disparate substrate specificities to interact with the growing polyketide chain, contributing to structural diversity nih.govresearchgate.net. The assembly line process involves iterative cycles of condensation, followed by potential modifications mediated by processing domains like ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs) nih.gov. The specific arrangement and functionality of these domains dictate the precise structure and stereochemistry of the final this compound molecule.

Characterization of Specialized Enzymatic Domains: Pyran Synthases

A key feature of many trans-AT PKS pathways, including that of this compound, is the presence of specialized enzymatic domains not typically found in cis-AT PKSs. Among these are pyran synthases (PS) nih.govbeilstein-journals.orgnih.govacs.org. PS domains are homologous to dehydratase (DH) domains but possess a critical active site mutation (e.g., histidine instead of aspartic acid) that alters their catalytic function nih.govbeilstein-journals.org. Instead of catalyzing dehydration, PS domains are implicated in the formation of five- and six-membered cyclic ether rings, such as pyran and furan rings, within the polyketide chain nih.govbeilstein-journals.orgacs.org.

In the this compound pathway, PS domains are believed to play a crucial role in cyclization steps, likely facilitating the formation of the characteristic pyran rings within the macrolide structure nih.govbeilstein-journals.org. Functional studies of a PS domain from the Sorangicin assembly line have revealed the importance of its active site histidine, similar to DH domains, and a neighboring asparagine residue in mediating ring formation nih.govnih.gov. These domains are essential for introducing the heterocyclic structural elements that contribute to this compound's complexity and biological activity.

Genetic Determinants and Engineering of Sorangicin Biosynthesis

The complete biosynthesis of this compound is governed by a specific gene cluster within the Sorangium cellulosum genome nih.govjmb.or.krresearchgate.net. This cluster contains the genes encoding the large, multidomain PKS enzymes, as well as genes for putative tailoring enzymes and regulatory proteins that are essential for the complete pathway. Analysis of this gene cluster, often through a combination of bioinformatic and retrobiosynthetic approaches, is key to understanding the genetic basis of this compound production jmb.or.krresearchgate.net.

Production Optimization Strategies in Myxobacterial Fermentation

Optimizing the production of this compound in Sorangium cellulosum fermentation requires careful control of various parameters. Strategies often focus on enhancing precursor availability, improving cell growth and productivity, and fine-tuning fermentation conditions acsbiot.orgillinois.edu. This can involve:

Media Optimization: Adjusting nutrient composition, carbon sources, and trace elements to support robust growth and secondary metabolite production.

Fermentation Conditions: Controlling temperature, pH, aeration, and agitation to create an optimal environment for the myxobacteria.

Precursor Feeding: Supplying specific precursor molecules that might be limiting in the natural pathway.

Genetic Modification: Engineering the producing strain to increase the expression of key biosynthetic genes or to redirect metabolic flux towards this compound production acsbiot.orgillinois.edu.

While detailed research findings on specific yield improvements are often found in specialized literature, the general principles of microbial fermentation optimization, adapted for the unique physiology of myxobacteria, are applied acsbiot.org. The goal is to maximize the titer, rate, and yield of this compound production in a scalable and reproducible manner.

Biological Spectrum and Efficacy Studies in Preclinical Models

Other Investigated Biological Activities (e.g., Antifungal, Anticancer)

Activity in Select Organismal Models

Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, exhibits a notable spectrum of biological activity, primarily targeting bacterial pathogens by inhibiting bacterial RNA polymerase (RNAP) mdpi.comresearchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net. Its efficacy has been investigated across various bacterial species and in specific cellular and ex vivo models, demonstrating its potential as an antimicrobial agent.

Activity Against Bacterial Pathogens

This compound demonstrates potent activity against a range of bacteria, with a particular emphasis on Gram-positive organisms.

Gram-Positive Bacteria: The compound shows significant efficacy against Gram-positive bacteria, including species such as Staphylococcus aureus and various Mycobacterium species researchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.netbiorxiv.org. Minimum Inhibitory Concentration (MIC) values typically fall within the range of 0.01 to 0.1 µg/mL for these pathogens researchgate.netnih.govnih.gov. This compound has proven effective against the Mycobacterium abscessus complex nih.govresearchgate.netbiorxiv.org and Mycobacterium tuberculosis mdpi.comresearchgate.netnih.govresearchgate.netpdbj.orgpnas.org, highlighting its activity against clinically relevant mycobacteria.

Gram-Negative Bacteria: While generally less potent than against Gram-positive bacteria, this compound also displays activity against Gram-negative bacteria, particularly at higher concentrations, with reported MIC values ranging from 3 to 25 µg/mL nih.gov.

Mechanism of Action: The primary mechanism of this compound's antibacterial action involves the inhibition of bacterial RNAP. It achieves this by binding to the beta-subunit of the enzyme, thereby blocking RNA translocation and halting transcription mdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netpnas.org. This mode of action is similar to that of rifampicin, and this compound has demonstrated effectiveness against some rifampicin-resistant bacterial strains, suggesting a nuanced interaction with the RNAP binding site researchgate.netresearchgate.netresearchgate.netpdbj.orgpnas.org.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Select Bacteria

| Organism | MIC Range (µg/mL) | MIC Range (ng/mL) | Notes | Citation |

| Gram-Positive Bacteria (General) | 0.01–0.1 | 10–100 | Includes Staphylococcus aureus, Mycobacterium species | researchgate.netnih.govnih.gov |

| Mycobacterium abscessus complex | - | - | Low micromolar dose-response activity observed | nih.govresearchgate.netbiorxiv.org |

| Mycobacterium tuberculosis | - | - | Susceptible to treatment | mdpi.comresearchgate.netnih.govresearchgate.net |

| Gram-Negative Bacteria (General) | 3–25 | 3000–25000 | Active at higher concentrations | nih.gov |

| Chlamydia trachomatis (Normoxia) | - | 80 | Minimum Inhibitory Concentration | mdpi.comnih.gov |

| Chlamydia trachomatis (Hypoxia) | - | 120 | Minimum Inhibitory Concentration | mdpi.comnih.gov |

Note: MIC values are presented as reported in the literature. Some sources provide values in µg/mL, while others use ng/mL. Conversions are approximate where direct comparison is made.

Activity Against Chlamydia trachomatis

This compound has demonstrated notable efficacy against Chlamydia trachomatis, an intracellular bacterium that causes sexually transmitted infections.

In cell culture models, this compound significantly reduced C. trachomatis inclusions at a concentration of 100 ng/mL under both normoxic and hypoxic conditions. The MIC values determined were 80 ng/mL under normoxia and 120 ng/mL under hypoxia mdpi.comnih.gov.

In an ex vivo model utilizing explanted human fallopian tubes, this compound was capable of eradicating C. trachomatis at a concentration of 1 µg/mL mdpi.comnih.gov.

Furthermore, in a mouse model infected with Chlamydia muridarum, topical application of this compound resulted in a reduction of chlamydial shedding by over 100-fold within the initial days of infection mdpi.comnih.gov. The observed MIC values for this compound against C. trachomatis are comparable to those reported for established anti-chlamydial agents such as azithromycin and doxycycline mdpi.com.

Table 2: Efficacy of this compound in Chlamydia trachomatis Models

| Model System | Treatment/Concentration | Outcome | Citation |

| HeLa Cell Culture (Normoxia) | 100 ng/mL | Significant reduction in C. trachomatis inclusions | mdpi.comnih.gov |

| HeLa Cell Culture (Hypoxia) | 100 ng/mL | Significant reduction in C. trachomatis inclusions | mdpi.comnih.gov |

| Explanted Fallopian Tubes | 1 µg/mL | Eradication of C. trachomatis | mdpi.comnih.gov |

| Mouse Model (C. muridarum) | Topical Application | Reduced chlamydial shedding by >100-fold within the first days of infection | mdpi.comnih.gov |

Activity in Zebrafish Embryo Models

The zebrafish embryo model has been employed as a valuable tool for evaluating the in vivo efficacy of this compound, particularly against Staphylococcus aureus infections researchgate.netnih.govresearchgate.netnih.gov.

In studies utilizing this model, local treatment of S. aureus-infected zebrafish embryos with this compound led to the complete eradication of the bacteria, demonstrating potent bactericidal activity nih.gov.

Systemic administration of this compound in the same model also showed a positive impact on the survival of infected embryos nih.gov.

Table 3: this compound Activity in Zebrafish Embryo Model

| Organism | Model System | Treatment/Concentration | Outcome | Citation |

| Staphylococcus aureus | Zebrafish Embryo Infection | Local Treatment | Complete eradication of bacteria | nih.gov |

| Staphylococcus aureus | Zebrafish Embryo Infection | Systemic Treatment | Extended lifespan of infected fish | nih.gov |

Resistance in Fungal and Yeast Models

In contrast to its broad antibacterial activity, this compound has demonstrated complete resistance in yeast and mold models nih.govmdpi.com. This suggests a specific targeting of bacterial cellular machinery rather than eukaryotic pathways.

Mentioned Compounds:

this compound (SorA)

Sorangicin B

Sorangicins A and B

Soriosids A and B

Corallopyronin A

Rifampicin (Rif)

Rifapentine

Streptolydigin

Myxopyronin

Lysobactin (LYB)

Vancomycin (VAN)

Azithromycin

Doxycycline

Epothilones

Thuggacins

Soraphens

Myxocoumarins A and B

Disorazol

Argyrin

Daptomycin

Eeyarestatin 24 (ES24)

Ciprofloxacin

Tetracycline

Trimethoprim

Erythromycin

Minocycline

Moxifloxacin

Noricumazoles

Molecular Mechanisms of Resistance to Sorangicin a

Identification and Characterization of RNAP Mutations Conferring Resistance

The primary molecular mechanism conferring resistance to Sorangicin A is the acquisition of mutations within the bacterial RNAP, specifically in the gene encoding its β subunit, rpoB doi.orgnih.govnih.govasm.orgoup.comuniprot.org. These mutations alter the structure of the antibiotic-binding pocket within the RNAP enzyme, reducing the affinity of this compound for its target nih.govresearchgate.netnih.gov. Consequently, the mutant RNAP enzyme is less sensitive to the inhibitory effects of this compound, allowing transcription to proceed even in the presence of the antibiotic.

Studies have identified specific regions within the rpoB gene that are hotspots for mutations leading to this compound resistance. In Escherichia coli, mutations occurring in clusters lining the Rifampicin-binding pocket, such as those between amino acid positions 507–534 (Cluster I) and 559–574 (Cluster II) of the β subunit, are known to confer resistance to Rifampicin and can also impact this compound susceptibility nih.govnih.gov. For instance, mutations within these clusters can lead to altered interactions with this compound, resulting in reduced sensitivity.

In Mycobacterium tuberculosis, a key mutation conferring resistance to Rifampicin, S456L (corresponding to S531L in E. coli numbering), has also been implicated in the resistance or altered response to this compound. Research indicates that this compound can inhibit wild-type M. tuberculosis RNAP similarly to Rifampicin, but it interacts with the S456L mutant RNAP via a distinct mechanism, often at an earlier stage of transcription initiation pnas.orgosti.govrcsb.org. This suggests that while the mutation may confer resistance, the drug's interaction with the altered enzyme can still be significant, albeit different.

Table 1: Impact of rpoB Mutations on this compound Susceptibility

| Target Gene | Organism | Mutation Type/Location | General Impact on this compound Susceptibility | Key References |

| rpoB | Escherichia coli | Mutations in conserved segments lining the β subunit antibiotic-binding pocket (e.g., Clusters I and II, positions 507–534 and 559–574) | Confers resistance or altered susceptibility | nih.govnih.gov |

| rpoB | Mycobacterium tuberculosis | S456L substitution in the β subunit (equivalent to E. coli S531L) | Alters mechanism of inhibition; can confer resistance | pnas.orgosti.govrcsb.org |

| rpoB | Staphylococcus aureus | Various mutations in rpoB | Associated with cross-resistance | asm.org |

Analysis of Cross-Resistance Profiles with RNA Polymerase Inhibitors

This compound shares a significant degree of cross-resistance with other RNA polymerase inhibitors, most notably Rifampicin doi.orgpnas.orgnih.govnih.gov. Despite lacking structural and chemical similarity to Rifampicin, detailed structural analyses have revealed that this compound binds to the same pocket within the RNAP β subunit as Rifampicin pnas.orgnih.govresearchgate.netnih.govresearchgate.net. This overlapping binding site means that mutations conferring resistance to Rifampicin often also lead to resistance to this compound, and vice versa doi.orgnih.govnih.gov.

However, the cross-resistance is not absolute. Studies have shown that while many Rifampicin-resistant (RifR) mutants exhibit resistance to this compound, a subset of RifR mutants remain susceptible to this compound doi.orgnih.gov. Conversely, some this compound-resistant mutants may display only partial or no cross-resistance to Rifampicin doi.orgnih.gov. This nuanced relationship suggests that while the primary binding site is shared, subtle differences in drug-RNAP interactions or conformational flexibility of the binding pocket can influence the degree of cross-resistance observed for specific mutations researchgate.net. For example, this compound has been shown to inhibit certain RifR RNAPs through mechanisms that differ from its action on wild-type enzymes, highlighting potential avenues for developing this compound-based drugs that could overcome existing Rifampicin resistance pnas.orgosti.govresearchgate.net.

Table 2: Cross-Resistance Profile of E. coli RNAP Mutants to this compound and Rifampicin

| rpoB Mutation | Rifampicin IC50 (μg/ml) | This compound IC50 (μg/ml) | This compound Resistance Phenotype | Cross-Resistance to this compound |

| Wild-type | < 0.1 | < 0.1 | Sensitive | N/A |

| T563P | Low | ≤ 0.5 | Partially Resistant | Yes |

| D516N | Low | ≤ 0.5 | Partially Resistant | Yes |

| Δ507-511 | > 100 | ≤ 1.2 | Partially Resistant | Yes |

| Q513P | > 100 | ≤ 1.2 | Partially Resistant | Yes |

| S522F | > 100 | ≤ 1.2 | Partially Resistant | Yes |

| H526Y | > 100 | > 100 | Highly Resistant | Yes |

| Q513L | > 100 | < 0.1 | Sensitive | No |

| S531F | > 100 | < 0.1 | Sensitive | No |

Note: IC50 values are representative and indicate the concentration of antibiotic required to inhibit enzyme activity by 50%. Data is compiled from reference nih.gov.

Investigation of Permeability and Uptake-Mediated Resistance Phenomena

Beyond direct alterations to the target enzyme, resistance to antibiotics can also arise from changes in the bacterial cell's ability to allow the drug to reach its target. For this compound, reduced permeability and uptake represent a potential, albeit less characterized, mechanism of resistance.

Compound List:

this compound

Rifampicin (Rif)

Rifabutin

Rifapentine

Streptolydigin

Thiolutin

Holomycin

Corallopyronin A

Ripostatin A

Synthetic Endeavors and Rational Design of Sorangicin a Analogues

Total Synthesis Strategies for Sorangicin A

The total synthesis of this compound has been a significant undertaking, requiring the precise construction of numerous stereocenters and the delicate assembly of sensitive functional groups. A highly convergent approach, breaking the molecule into manageable fragments, has been the predominant strategy.

Convergent Synthesis Methodologies and Fragment Assembly

The Dioxabicyclo[3.2.1]octane Core: This distinctive bicyclic ether system forms a significant portion of the molecule.

The Tetrahydropyran (THP) Moiety: A common structural motif in many natural products, its stereoselective construction is crucial.

The Dihydropyran (DHP) Moiety: This fragment, along with the C1-C15 segment, often includes the carboxylic acid functionality.

The (Z,Z,E)-Trienoate Linkage: This sensitive unsaturated system is typically introduced in the later stages of the synthesis.

The assembly of these fragments relies on robust carbon-carbon bond-forming reactions. Prominent among these are:

Julia-Kocienski Olefination: This reaction has been extensively employed to construct specific carbon-carbon double bonds, particularly the trans double bonds at C15-C16 and C29-C30, with high E-stereoselectivity ( researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org).

Stille Coupling: This palladium-catalyzed cross-coupling reaction has been instrumental in introducing the sensitive (Z,Z,E)-trienoate moiety, effectively uniting key fragments ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org).

Cross-Metathesis: This reaction has also been utilized for fragment coupling, notably in forming the C29-C30 bond ( researchgate.net, unc.edu, nih.gov).

Table 1: Key Fragments and Coupling Strategies in this compound Total Synthesis

| Fragment Designation | Structural Feature | Key Coupling Reactions Employed | References |

| C1-C15 | Dihydropyran (DHP) | Julia-Kocienski olefination, Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org |

| C16-C29 | Tetrahydropyran (THP) | Cross-metathesis, Julia-Kocienski olefination | researchgate.net, unc.edu, nih.gov, acs.org |

| C30-C37 | Dioxabicyclo[3.2.1]octane (BCO) core | Julia-Kocienski olefination, Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, acs.org |

| Trienoate Linkage | (Z,Z,E)-Trienoate | Stille coupling | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org |

Key Stereoselective Transformations and Carbon Skeleton Construction

The construction of this compound's complex carbon skeleton involves a multitude of stereoselective transformations to establish its 15 stereogenic centers with high fidelity.

Stereoselective Transformations:

Olefin Synthesis: Beyond the Julia-Kocienski olefination for E-alkene formation, other methods have been employed to control olefin geometry. The synthesis of the sensitive (Z,Z,E)-trienoate linkage requires careful control to avoid isomerization ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org).

Heterocycle Formation: The dioxabicyclo[3.2.1]octane core has been synthesized through stereoselective epoxide ring-opening cascades, often facilitated by metal complexes ( nih.gov, d-nb.info). Methods for constructing the di- and tetrahydropyran rings include stereoselective conjugate additions, α-oxygenation protocols, and Prins cyclizations ( nih.gov, researchgate.net, acs.org).

Stereocenter Installation: Asymmetric synthesis techniques such as Noyori asymmetric transfer hydrogenation have been used in fragment synthesis ( researchgate.net, rsc.org). Other methods include stereoselective reductions of ketones ( researchgate.net), aldol additions, and allylation reactions ( rsc.org, rsc.org, acs.org). For instance, establishing the C25 carbinol stereocenter has been achieved through various approaches, including iodolactonization strategies ( researchgate.net, researchgate.net).

Table 2: Key Stereoselective Transformations in this compound Synthesis

| Transformation Type | Specific Reaction/Methodology | Stereochemical Outcome / Purpose | References |

| Olefin Synthesis | Julia-Kocienski Olefination | High E-stereoselectivity for C=C bonds (e.g., C15-C16, C29-C30) | researchgate.net, nih.gov, nih.gov, nih.gov, unc.edu, acs.org, nih.gov, thieme-connect.com, acs.org |

| Stille Coupling | Introduction of the (Z,Z,E)-trienoate linkage | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org | |

| Heterocycle Construction | Stereoselective Epoxide Ring-Opening Cascades (e.g., Co2(CO)6-alkyne complex) | Formation of the dioxabicyclo[3.2.1]octane core | nih.gov, d-nb.info |

| Stereoselective Conjugate Addition/α-Oxygenation | Construction of dihydropyran (DHP) ring systems | nih.gov, researchgate.net, acs.org | |

| Acid-mediated Cyclization/Ketalization | Formation of tetrahydropyran (THP) rings | acs.org | |

| Stereocenter Installation | Noyori Asymmetric Transfer Hydrogenation | Establishing specific stereocenters in fragments | researchgate.net, rsc.org |

| Stereoselective Reduction of Allylic/Propargylic Ketones (e.g., Noyori's catalyst) | Creation of specific alcohol stereocenters | researchgate.net | |

| Brown Alkoxy-allylation | Stereoselective diol formation | unc.edu, nih.gov | |

| Macrocycle Formation | Mukaiyama Macrolactonization | Closure of the 31-membered macrolactone ring | researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, omicsdi.org, acs.org |

Challenges in Olefin Stereocontrol and Macrolactonization

The synthesis of this compound is fraught with challenges, particularly concerning the stereocontrol of olefins and the macrolactonization step .

Olefin Stereocontrol: The most significant challenge lies in the precise construction and preservation of the (Z,Z,E)-trienoate linkage . This highly unsaturated system is prone to isomerization and degradation under various reaction conditions, especially during acidic deprotection steps ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org). Careful selection of reagents and reaction conditions, including the use of modified Mukaiyama reagents with non-nucleophilic counterions, has been crucial to mitigate these issues ( researchgate.net, acs.org).

Macrolactonization: Closing the large 31-membered ring via macrolactonization is inherently difficult due to unfavorable entropic and enthalpic factors. While Mukaiyama macrolactonization is effective, preventing isomerization of the adjacent sensitive trienoate moiety during this process requires finely tuned conditions ( researchgate.net, nih.gov, nih.gov, nih.gov, acs.org, acs.org). The choice of activating agent and reaction conditions is critical to achieve high yields and preserve the integrity of the molecule.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Understanding how structural modifications affect the biological activity of this compound is key to developing new therapeutic agents. While detailed SAR studies are not fully elucidated in the provided snippets, general observations about its mechanism of action and the importance of its core structure can be inferred.

This compound exhibits potent antibiotic activity against a broad range of Gram-positive and Gram-negative bacteria by inhibiting bacterial RNA polymerase ( nih.gov, nih.gov, nih.gov, unc.edu, rsc.org, nih.gov, acs.org). Comparative studies with rifampicin, another RNA polymerase inhibitor, have revealed that this compound possesses an advantageous profile against rifampicin-resistant mutants. This is hypothesized to stem from this compound's increased conformational flexibility, allowing it to better adapt to mutational changes in the RNA polymerase binding pocket ( nih.gov).

Influence of Macrolide-Polyether Core Modifications on Bioactivity

The complex macrolide-polyether core of this compound is intrinsically linked to its biological activity. Modifications to this core structure are expected to significantly impact its interaction with the bacterial RNA polymerase.

Macrolide Ring: The 31-membered macrolactone ring provides the scaffold for the various functional groups and structural motifs. Alterations to the ring size or the introduction of different functional groups within the macrocycle could influence binding affinity, conformational preferences, and ultimately, potency.

Polyether Moieties: The presence of multiple ether rings, including the signature dioxabicyclo[3.2.1]octane system and the tetrahydropyran ring, contributes to the molecule's three-dimensional shape and polarity. These features are likely critical for optimal binding to the target enzyme. Modifying or simplifying these polyether elements could reveal essential structural requirements for activity.

Trienoate Linkage: The sensitive (Z,Z,E)-trienoate linkage is a unique feature of this compound. Its specific geometry and electronic properties are likely important for its interaction with the RNA polymerase. Analogues with altered unsaturation patterns or saturated versions might exhibit reduced or altered activity.

While specific data tables detailing SAR are not available from the provided search results, the synthesis of numerous derivatives implies ongoing efforts to map these relationships. The challenge lies in balancing the synthetic accessibility of modified structures with the preservation of biological activity, often requiring a deep understanding of the stereochemical and electronic requirements dictated by the target enzyme.

Impact of Side Chain Alterations on Target Binding and Efficacy

Research into this compound analogues has explored modifications to various parts of the molecule, including its side chains, to elucidate their impact on target binding and biological efficacy. While extensive SAR studies on this compound itself are ongoing, related compounds like myxocoumarins provide insights. For instance, synthetic chromene dione precursors resembling the myxocoumarin A core structure, but lacking the long alkyl side chain, have demonstrated promising antibiotic potential, sometimes being equipotent to the natural product rsc.orgrsc.org. This suggests that while side chains can contribute to activity, their absence or modification may not always lead to a loss of efficacy and can sometimes simplify synthesis rsc.orgrsc.org.

Studies on this compound derivatives have focused on modifications of its hydroxyl groups and carboxyl group. Amide formation at the carboxylic acid position generally led to a reduction in activity, indicating the importance of this functional group for efficacy researchgate.netacs.org. Similarly, conjugation of the this compound molecule with a bulky siderophore like DOTAM, while enhancing uptake into bacteria, resulted in a reduction of antibiotic efficacy against Gram-negative bacteria, and a lowering of potency against Gram-positive strains compared to unmodified this compound acs.org. This suggests that steric hindrance introduced by modifications, even if intended to improve delivery, can impede target engagement or cellular processing acs.org.

Although specific details on the impact of this compound's own side chain alterations on target binding and efficacy are not extensively detailed in the provided search results, the general principle observed in related natural products and initial this compound derivative studies highlights that modifications can significantly alter biological activity. The complex macrocyclic structure of this compound, including its intricate side chains, plays a crucial role in its interaction with the bacterial RNAP. Its binding site overlaps with that of rifampicin, another RNAP inhibitor, but this compound's greater conformational flexibility, potentially conferred by its side chains, allows it to adapt better to mutations in the RNAP binding pocket, leading to activity against some rifampicin-resistant strains nih.govnih.govutupub.fi. This conformational flexibility is a key differentiator and suggests that side chain modifications could modulate this property, thereby influencing efficacy against resistant strains.

Table 1: Impact of Modifications on this compound and Related Compounds

| Compound/Modification Type | Altered Moiety | Observed Impact on Efficacy/Binding | Notes |

| Myxocoumarin A analogue | Lacking alkyl side chain | Promising antibiotic potential, equipotent to natural product | Facilitates synthetic access rsc.orgrsc.org |

| This compound derivative | Carboxylic acid (amide formation) | Reduced activity | Suggests importance of the carboxyl group for efficacy researchgate.netacs.org |

| This compound-DOTAM conjugate | Conjugated with DOTAM siderophore | Lowered potency against Gram-positive bacteria; reduced activity against Gram-negative bacteria | Enhanced uptake but insufficient transfer to cytosol or target engagement acs.org |

| This compound | Overall structure | Broad-spectrum antibiotic activity; inhibits bacterial RNAP | Greater conformational flexibility compared to rifampicin, active against some rifampicin-resistant strains nih.govnih.govutupub.fi |

Compound Name Table

| Common Name | Scientific Name/Abbreviation |

| This compound | This compound (Sor, 1) |

| Rifampicin | Rif |

| Myxocoumarin A | 4 |

| Myxocoumarin B | 5 |

| Disorazole C1 | Disorazole C1 |

| Disorazole C4 | Disorazole C4 |

| Epothilone B | Epothilone B |

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Sorangicin A, and what experimental approaches are recommended for validating these mechanisms in new bacterial strains?

- Methodological Answer : To validate mechanisms, combine in vitro binding assays (e.g., surface plasmon resonance) with transcriptomic analysis of bacterial responses. Include negative controls (e.g., non-target bacterial strains) and replicate experiments to confirm specificity. Prioritize assays that measure RNA polymerase inhibition, as this compound is known to target transcription .

Q. Which chromatographic methods are optimal for purifying this compound from microbial culture supernatants?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and a gradient elution system (e.g., water-acetonitrile with 0.1% trifluoroacetic acid). Validate purity via LC-MS and NMR spectroscopy. For scale-up, consider preparative thin-layer chromatography with bioactivity-guided fractionation .

Q. What in vitro models are most appropriate for preliminary assessment of this compound's antimicrobial efficacy?

- Methodological Answer : Employ standardized broth microdilution assays (CLSI guidelines) against Gram-positive pathogens (e.g., Staphylococcus aureus). Include comparator antibiotics (e.g., rifampicin) and measure minimum inhibitory concentrations (MICs) under varying pH conditions to assess stability .

Q. How should researchers structure a literature review to identify knowledge gaps in this compound's biosynthetic pathways?

- Methodological Answer : Use systematic search strings (e.g., "this compound biosynthesis" AND "polyketide synthase") in databases like PubMed and Scopus. Apply inclusion/exclusion criteria to filter studies by publication date (last 10 years) and experimental validity. Map findings using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can experimental designs investigate potential resistance mechanisms in bacterial populations exposed to this compound?

- Methodological Answer : Conduct serial passage experiments with sub-MIC concentrations over 30 generations. Use whole-genome sequencing to identify mutations in RNA polymerase subunits (e.g., rpoB). Validate findings via competitive fitness assays and cross-resistance profiling against related antibiotics .

Q. What strategies resolve contradictions between genomic data and phenotypic resistance profiles in this compound studies?

- Methodological Answer : Apply multi-omics integration: correlate RNA-seq data (gene expression) with proteomic profiles of resistant strains. Use machine learning (e.g., random forests) to identify discordant pathways. Re-test phenotypic assays under standardized conditions to rule out technical variability .

Q. How can computational docking studies be systematically integrated with wet-lab experiments to characterize this compound's target interactions?

- Methodological Answer : Perform molecular dynamics simulations using crystal structures of bacterial RNA polymerase (PDB ID: 6ALF). Validate docking poses via alanine-scanning mutagenesis of predicted binding residues. Cross-reference results with isothermal titration calorimetry (ITC) data for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.